3-(Prop-2-ynyloxy)pyridine
Overview
Description
3-(Prop-2-ynyloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities This compound is characterized by the presence of a prop-2-ynyloxy group attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-ynyloxy)pyridine typically involves the reaction of 4-hydroxy pyridine with 3-bromopropyne in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in acetone at room temperature, followed by heating to 50°C for a couple of hours. The reaction mixture is then filtered, and the product is purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Prop-2-ynyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the prop-2-ynyloxy group.
Coupling Reactions: It can be used in Sonogashira coupling reactions, where it reacts with aryl or vinyl halides in the presence of palladium and copper catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as acetone.
Sonogashira Coupling: Reagents include palladium catalysts, copper iodide, and bases like triethylamine.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products include aryl or vinyl-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has shown potential as an antiproliferative agent against various cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(Prop-2-ynyloxy)pyridine, particularly in its antiproliferative activity, involves the inhibition of key enzymes and pathways essential for cancer cell growth. It is believed to interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is known to interact with topoisomerases and other cellular proteins involved in cell division .
Comparison with Similar Compounds
3-(Hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives: These compounds have shown similar antiproliferative activities and are synthesized using similar coupling reactions.
3-Cyanopyridines: These compounds also exhibit various biological activities, including anticancer properties.
Uniqueness: 3-(Prop-2-ynyloxy)pyridine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its prop-2-ynyloxy group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
3-prop-2-ynoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUGIDMNLBLLAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465334 | |
Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69022-70-4 | |
Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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